1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one
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Overview
Description
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One efficient synthetic route involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of the desired cyclization products in good yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one can be compared with other similar compounds, such as:
- 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-phenyl-ethanone
- 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
- 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenyl)-2-propen-1-one
These compounds share the isoquinoline core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-6-12(2)15(17)16-10-9-13-7-4-5-8-14(13)11-16/h4-5,7-8,12H,3,6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEILJGNKXLBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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